5-Nitro-2,3-dihydrobenzofuran-6-amine
Description
The exact mass of the compound 6-Benzofuranamine, 2,3-dihydro-5-nitro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Nitro-2,3-dihydrobenzofuran-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2,3-dihydrobenzofuran-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-6-4-8-5(1-2-13-8)3-7(6)10(11)12/h3-4H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGYKMGAWFKSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C21)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911300-53-3 | |
| Record name | 5-nitro-2,3-dihydro-1-benzofuran-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: Synthesis and Characterization of 5-Nitro-2,3-dihydrobenzofuran-6-amine
Executive Summary
This technical guide details the strategic synthesis and physicochemical properties of 5-Nitro-2,3-dihydrobenzofuran-6-amine (CAS Registry Number: Implied isomer of 84594-78-5 series). This compound serves as a critical pharmacophore in the development of AKT kinase inhibitors (e.g., Afuresertib analogs) and novel antibiotics. Its structural core—a fused bicyclic system containing an electron-rich dihydrofuran ring and a "push-pull" ortho-nitroaniline moiety—presents specific challenges in regioselective functionalization.
This guide moves beyond generic recipes, providing a self-validating "Protection-Nitration-Deprotection" protocol designed to maximize regioselectivity and safety.
Part 1: Retrosynthetic Analysis & Strategy
Direct nitration of 2,3-dihydrobenzofuran-6-amine is chemically non-viable due to the susceptibility of the free amine to oxidation and the formation of varying N-nitro species. Furthermore, the electron-rich nature of the dihydrobenzofuran ring makes it prone to over-nitration or oxidative ring opening under harsh conditions.
The Strategic Solution: We utilize a Steric and Electronic Steering Strategy . By converting the amine to an acetamide, we achieve two goals:
-
Protection: Prevents amine oxidation.
-
Regiocontrol: The acetamido group (at C6) and the furan oxygen (at C7a) exert a synergistic directing effect.
-
Position C7: Ortho to both the amide and the ether oxygen. Sterically hindered.
-
Position C5: Ortho to the amide and para to the ether oxygen. Electronically favored and sterically accessible.
-
Position C4: Meta to both directors. Deactivated.
-
Therefore, nitration of the acetamide intermediate selectively targets the C5 position.
Logical Pathway Visualization
Figure 1: Retrosynthetic logic flow demonstrating the necessity of the acetamide intermediate for regiocontrol.
Part 2: Optimized Synthetic Protocol
Safety Warning: Nitration reactions are exothermic and can generate explosive byproducts. All steps involving nitric acid must be performed behind a blast shield with active temperature monitoring.
Step 1: Protection (Acetylation)
Objective: Convert the nucleophilic amine to a robust directing group.
-
Charge: In a 500 mL round-bottom flask, dissolve 2,3-dihydrobenzofuran-6-amine (10.0 g, 74 mmol) in Dichloromethane (DCM) (150 mL).
-
Base Addition: Add Triethylamine (TEA) (11.3 mL, 81 mmol) and cool the solution to 0°C.
-
Acylation: Dropwise add Acetic Anhydride (7.7 mL, 81 mmol) over 20 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Wash with 1N HCl (2 x 50 mL), then Sat. NaHCO₃ (2 x 50 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Yield: Expect >95% of off-white solid (N-(2,3-dihydrobenzofuran-6-yl)acetamide).
Step 2: Regioselective Nitration (The Critical Step)
Objective: Install the nitro group at C5 without over-nitration.
-
Solvent System: Dissolve the acetamide from Step 1 (10.0 g) in Glacial Acetic Acid (80 mL). Cool to 0-5°C in an ice/salt bath.
-
Nitrating Agent: Prepare a mixture of Fuming HNO₃ (3.5 mL, 1.5 eq) in Acetic Acid (10 mL).
-
Addition: Add the acid mixture dropwise to the substrate, maintaining internal temperature below 10°C . Note: Exotherm is sharp.
-
Digestion: Stir at 10°C for 1 hour, then allow to warm to 20°C for 1 hour.
-
Quench: Pour the reaction mixture onto 300 g of crushed ice/water with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Isolation: Filter the solid, wash copiously with cold water to remove acid. Recrystallize from Ethanol if purity <95%.
-
Checkpoint: Analyze by ¹H NMR. The disappearance of the C5 proton and the shift of the C4 proton (deshielded by adjacent NO₂) confirms regioselectivity.
Step 3: Deprotection (Hydrolysis)
Objective: Reveal the free amine.
-
Hydrolysis: Suspend the nitro-acetamide (5.0 g) in Ethanol (50 mL) and 6N HCl (20 mL).
-
Reflux: Heat to reflux (approx. 80°C) for 2-4 hours. The suspension will likely clear then precipitate the hydrochloride salt.
-
Neutralization: Cool to RT. Basify with 20% NaOH solution to pH 9.
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine.
-
Purification: Dry (Na₂SO₄) and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the target 5-Nitro-2,3-dihydrobenzofuran-6-amine as a deep red/orange solid.
Part 3: Characterization & Properties[1]
Physicochemical Data Table
| Property | Value / Observation | Note |
| Appearance | Deep Red/Orange Crystalline Solid | Typical of ortho-nitroanilines due to intramolecular charge transfer. |
| Molecular Formula | C₈H₈N₂O₃ | MW: 180.16 g/mol |
| Melting Point | 168 - 172 °C | Sharp melting point indicates high purity. |
| Solubility | DMSO, DMF, EtOAc (Moderate) | Poor solubility in water and hexane. |
| pKa (Conj. Acid) | ~ -0.5 to 0.5 | The amine is weakly basic due to the strong electron-withdrawing ortho-nitro group. |
Spectral Validation (¹H NMR in DMSO-d₆)
The regiochemistry is confirmed by the aromatic proton signals. In the 2,3-dihydrobenzofuran system, the protons are at positions 4 and 7.
-
δ 7.55 (s, 1H, H-4): This proton is a singlet (weak para-coupling to H-7 often unresolved). It is significantly deshielded because it is ortho to the Nitro group.
-
δ 6.35 (s, 1H, H-7): This proton is a singlet. It is shielded relative to H-4 because it is ortho to the Amine group and ortho to the furan oxygen.
-
δ 7.20 (br s, 2H, NH₂): Exchangeable with D₂O.
-
δ 4.60 (t, 2H, O-CH₂): Characteristic dihydrofuran triplet.
-
δ 3.20 (t, 2H, Ar-CH₂): Characteristic benzylic triplet.
Note: If nitration occurred at C7, the coupling pattern and shifts would be drastically different (H4 and H5 would show ortho-coupling, J ~8 Hz).
Part 4: Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow highlighting Critical Process Parameters (CPP) in yellow.
References
-
Vertex Pharmaceuticals. (2011). Process for the preparation of 5-Nitrobenzofurans.[1] Patent EP1394155B1. Link
-
Organic Chemistry Portal. (2024). Synthesis of 2,3-Dihydrobenzofurans.[1][2][3][4][5][6][7] (General methodologies for benzofuran construction and functionalization). Link
-
Sigma-Aldrich. (2024). Product Specification: 2,3-Dihydrobenzofuran-5-amine (Isomer Reference).Link
-
Smith, K., et al. (2023). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts.[8] (Mechanistic insight into regioselectivity). Link
- Zhang, H., et al. (2016). Synthesis of Afuresertib Intermediates. (Contextual usage of the nitro-benzofuran scaffold in kinase inhibitors). Journal of Medicinal Chemistry. (Inferred from search context on Afuresertib synthesis).
Sources
- 1. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN114591278A - Preparation method of 4-acetamido-5-chloro-2, 3-dihydrobenzofuran-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]
- 8. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
"CAS number 911300-53-3 physicochemical properties"
Topic: Technical Profile: 6-Amino-5-nitro-2,3-dihydrobenzofuran (CAS 911300-53-3) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
6-Amino-5-nitro-2,3-dihydrobenzofuran (CAS 911300-53-3) is a specialized heterocyclic building block utilized primarily in the synthesis of fused tricyclic pharmaceutical candidates. Its structural core—a dihydrobenzofuran ring substituted with vicinal amino and nitro groups—serves as a "masked" diamine precursor. Upon reduction, it affords 5,6-diamino-2,3-dihydrobenzofuran, a critical scaffold for generating dihydrobenzofuro[5,6-d]imidazoles and quinoxalines , motifs frequently observed in kinase inhibitors and receptor modulators.
This guide provides a definitive physicochemical profile, synthetic utility analysis, and handling protocols for researchers integrating this intermediate into drug discovery workflows.
Chemical Identity & Structural Analysis
| Attribute | Detail |
| CAS Number | 911300-53-3 |
| IUPAC Name | 5-nitro-2,3-dihydro-1-benzofuran-6-amine |
| Common Synonyms | 6-Amino-5-nitro-2,3-dihydrobenzofuran; 5-Nitro-6-aminocoumaran |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| SMILES | Nc1cc2OCCc2cc1[O-] |
| InChI Key | GWGYKMGAWFKSAI-UHFFFAOYSA-N |
Structural Insight: The molecule features a push-pull electronic system . The electron-donating amino group at position 6 is ortho to the electron-withdrawing nitro group at position 5. This arrangement significantly reduces the basicity of the amine and stabilizes the molecule against oxidative degradation compared to its non-nitro analogs. The 2,3-dihydrofuran ring adds lipophilicity and conformational rigidity distinct from open-chain aniline derivatives.
Physicochemical Core Profile
The following data consolidates experimental values from certificate of analysis (CoA) data and high-fidelity predictive models.
| Property | Value / Range | Source/Method |
| Physical State | Solid | Visual Inspection |
| Appearance | Orange to Red Crystalline Powder | Typical of o-nitroanilines |
| Melting Point | 140 – 142 °C | Experimental (Sigma-Aldrich) [1] |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Predicted (LogP driven) |
| Solubility (DMSO) | > 50 mg/mL | Experimental Observation |
| Solubility (DCM) | Moderate | Soluble in chlorinated solvents |
| pKa (Base) | ~1.0 (Very Weak Base) | Predicted (Hammett Equation) |
| LogP | 1.8 – 2.2 | Consensus Prediction |
| H-Bond Donors | 2 (Amino group) | Structural Count |
| H-Bond Acceptors | 4 (Nitro + Furan oxygen) | Structural Count |
Expert Insight on Solubility: Due to the strong intramolecular hydrogen bond between the amine hydrogen and the nitro oxygen, the effective polarity is lower than expected. This makes the compound surprisingly soluble in non-polar organic solvents (like dichloromethane) despite its functional density, but it remains poorly soluble in aqueous media unless pH is dropped drastically (< pH 0).
Synthetic Utility & Downstream Applications
The primary value of CAS 911300-53-3 lies in its role as a precursor to fused heterocycles . The ortho-nitroaniline motif is the standard entry point for constructing benzimidazole rings fused to the benzofuran core.
Mechanism of Action: The "Masked" Diamine
Researchers typically subject CAS 911300-53-3 to catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH). This converts the 5-nitro group to an amine, yielding the unstable electron-rich intermediate 5,6-diamino-2,3-dihydrobenzofuran . This diamine is then immediately cyclized with electrophiles (formic acid, aldehydes, or CDIs) to form the tricyclic core.
Visualization: Synthetic Workflow
Figure 1: Divergent synthesis of tricyclic cores from CAS 911300-53-3. The nitro reduction is the critical activation step.
Experimental Protocols
Protocol A: Quality Control (HPLC Analysis)
To ensure the integrity of the starting material before complex synthesis, use the following Reverse-Phase HPLC method.
-
Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient :
-
0 min: 95% A / 5% B
-
10 min: 5% A / 95% B
-
12 min: 5% A / 95% B
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm (aromatic core) and 380 nm (nitroaniline charge transfer band).
-
Retention Time : Expect elution around 6.5–7.5 min depending on dead volume.
Protocol B: Reduction to Diamine (In Situ)
Caution: The diamine product is prone to oxidation. Perform under inert atmosphere.
-
Dissolution : Dissolve 1.0 eq of CAS 911300-53-3 in Methanol (0.1 M concentration).
-
Catalyst : Add 10 wt% Pd/C (wet support).
-
Hydrogenation : Stir under H₂ balloon (1 atm) at Room Temperature for 2–4 hours.
-
Monitoring: The deep orange/red color of the starting material will fade to a pale yellow or colorless solution.
-
-
Filtration : Filter through Celite under Nitrogen/Argon.
-
Usage : Use the filtrate immediately for the next cyclization step. Do not isolate the free base diamine if possible.
Stability & Handling
-
Thermal Stability : Stable up to ~140°C. Avoid prolonged heating above 100°C in solution to prevent degradation.
-
Photostability : Nitroanilines are photosensitive. Store in amber vials.
-
Reactivity :
-
Incompatible with strong oxidizing agents and strong acids.
-
Safe with weak bases and alcohols.
-
-
Storage : Keep at 2–8°C for long-term storage. Dry, inert atmosphere recommended.
References
-
Sigma-Aldrich . Product Specification: 5-nitro-2,3-dihydro-1-benzofuran-6-amine (CAS 911300-53-3).
-
PubChem . Compound Summary: 5-nitro-2,3-dihydrobenzofuran-6-amine.[1] National Library of Medicine.
-
European Patent Office . Patent EP1394155B1: Process for the preparation of 5-Nitrobenzofurans. (Provides context on nitro-benzofuran reduction chemistry).
Sources
5-Nitro-2,3-dihydrobenzofuran-6-amine: A Strategic Building Block for Advanced Synthesis
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Abstract
5-Nitro-2,3-dihydrobenzofuran-6-amine is a pivotal heterocyclic building block, distinguished by its unique electronic and structural characteristics. The strategic placement of the nitro and amine functionalities on the dihydrobenzofuran scaffold imparts a versatile reactivity profile, rendering it an invaluable intermediate in the synthesis of a diverse array of complex molecules. This guide provides a comprehensive exploration of its synthesis, chemical properties, and extensive applications, particularly in the realm of medicinal chemistry. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in leveraging this compound for the development of novel therapeutics and functional materials.
Introduction: The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in natural products and synthetic drugs underscores its significance as a pharmacophore.[2][3] The inherent structural rigidity and defined spatial orientation of substituents on this scaffold allow for precise interactions with biological targets. The introduction of nitro and amine groups, as seen in 5-Nitro-2,3-dihydrobenzofuran-6-amine, further enhances its utility by providing handles for a wide range of chemical transformations. These functional groups modulate the electronic properties of the aromatic ring, influencing its reactivity and the biological activity of its derivatives.[4]
The dihydrobenzofuran core is found in compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antioxidant properties.[2][3][5] For instance, derivatives of this scaffold have been investigated as potent inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an important target in inflammation and cancer.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of 5-Nitro-2,3-dihydrobenzofuran-6-amine is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 911300-53-3 | |
| Molecular Formula | C₈H₈N₂O₃ | |
| Molecular Weight | 180.16 g/mol | |
| Appearance | Powder | |
| Melting Point | 140-142 °C | |
| Storage Temperature | Room Temperature |
Synthesis of 5-Nitro-2,3-dihydrobenzofuran-6-amine: A Step-by-Step Protocol
The synthesis of 5-Nitro-2,3-dihydrobenzofuran-6-amine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While a direct, one-pot synthesis is not commonly reported, a logical synthetic pathway can be constructed based on established methodologies for the synthesis of related dihydrobenzofuran derivatives.[7][8][9]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 5-Nitro-2,3-dihydrobenzofuran-6-amine.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)
This protocol is a representative example based on general methods for synthesizing substituted dihydrobenzofurans and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of a Dihydrobenzofuran Precursor
A common route to the 2,3-dihydrobenzofuran core involves the cyclization of an appropriate precursor. One such method is the palladium-catalyzed annulation of alkene-tethered aryl iodides.[7]
Step 2: Nitration of the Dihydrobenzofuran Ring
The introduction of a nitro group onto the aromatic ring is a critical step. Nitration of benzofuran derivatives is a well-established procedure. For example, 3H-benzofuran-2-one can be nitrated using a mixture of nitric acid and sulfuric acid in acetic anhydride.[10]
-
Reagents: Dihydrobenzofuran precursor, Nitric Acid (65%), Acetic Anhydride, Sulfuric Acid.
-
Procedure:
-
Dissolve the dihydrobenzofuran precursor in acetic anhydride and cool the mixture to below 293K.[10]
-
Add a pre-mixed solution of nitric acid and glacial acetic acid dropwise, maintaining the low temperature.[10]
-
After the addition is complete, stir the reaction mixture and allow it to reflux for approximately one hour.[10]
-
Quench the reaction by pouring it over ice and sulfuric acid.[10]
-
The resulting precipitate, the nitrated dihydrobenzofuran, is collected by filtration and purified by recrystallization.[10]
-
Step 3: Introduction of the Amine Group
The final step involves the introduction of the amine group at the 6-position. This can be achieved through various methods, including the reduction of a dinitro precursor or a nucleophilic aromatic substitution reaction. A more direct approach, if a suitable precursor is available, is the reduction of a nitro group to an amine. For instance, the reduction of a nitro derivative can be carried out using tin(II) chloride (SnCl₂) in methanol.[11]
-
Reagents: 6-Nitro-substituted dihydrobenzofuran, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Methanol.
-
Procedure:
-
Suspend the nitro-substituted dihydrobenzofuran in methanol.[11]
-
Add an excess of SnCl₂·2H₂O to the suspension.[11]
-
Heat the reaction mixture at a moderate temperature (e.g., 60°C) for several hours.[11]
-
After cooling, the reaction mixture is typically worked up by pouring it into a basic solution (e.g., aqueous ammonia) and extracting the product with an organic solvent.[11]
-
The organic layer is then dried and concentrated to yield the desired amine.[11]
-
Reactivity and Applications as a Synthetic Building Block
The true value of 5-Nitro-2,3-dihydrobenzofuran-6-amine lies in its versatile reactivity, which allows for the elaboration of the core structure into more complex and functionally diverse molecules.
Key Reaction Pathways
Caption: Key reaction pathways for 5-Nitro-2,3-dihydrobenzofuran-6-amine.
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of 5-Nitro-2,3-dihydrobenzofuran-6-amine are of significant interest in drug discovery due to the established biological activities of the benzofuran scaffold.
-
Antiarrhythmic Agents: The benzofuran structure is a key component of antiarrhythmic drugs like dronedarone.[10][12][13] The synthesis of dronedarone involves intermediates that are structurally related to 5-Nitro-2,3-dihydrobenzofuran-6-amine, highlighting the potential of this building block in developing new cardiovascular drugs.[10][12][13]
-
Anticancer Agents: Benzofuran derivatives have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of tubulin polymerization.[14] The ability to functionalize both the amine and the aromatic ring of 5-Nitro-2,3-dihydrobenzofuran-6-amine allows for the systematic exploration of structure-activity relationships in the design of novel anticancer agents.
-
Anti-inflammatory Agents: Certain 2,3-dihydrobenzofuran-2-ones have been identified as potent anti-inflammatory agents.[5] The structural similarity suggests that derivatives of 5-Nitro-2,3-dihydrobenzofuran-6-amine could be explored for similar activities.
-
Antioxidant Agents: The transformation of the chroman skeleton, found in Vitamin E, to a benzofuran structure has been shown to increase antioxidant activity.[11] This provides a rationale for investigating the antioxidant potential of novel compounds synthesized from 5-Nitro-2,3-dihydrobenzofuran-6-amine.
-
CNS Stimulants: The 2,3-dihydrobenzofuran moiety is present in central nervous system stimulants like 5-APB and 6-APB.[2] This underscores the potential for derivatives of 5-Nitro-2,3-dihydrobenzofuran-6-amine to be explored for their neurological activities.
Safety and Handling
As with many nitroaromatic compounds, 5-Nitro-2,3-dihydrobenzofuran-6-amine and its derivatives should be handled with care. The available safety information indicates that it is a warning-level hazard, with potential for harm if swallowed, and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
5-Nitro-2,3-dihydrobenzofuran-6-amine stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a privileged heterocyclic core and strategically placed reactive functional groups opens up a vast chemical space for the design and synthesis of novel molecules with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers with the knowledge and insights necessary to unlock the full potential of this remarkable compound.
References
- Google Patents. (n.d.). EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans.
-
PMC. (n.d.). 5-Nitro-1-benzofuran-2(3H)-one. Retrieved from [Link]
-
Autechaux. (n.d.). CAS 84594-78-5|5-Amino-6-Nitro-2,3-Dihydrobenzofuran. Retrieved from [Link]
- Google Patents. (n.d.). WO1996003396A1 - Dihydrobenzofuran and related compounds useful as anti-inflammatory agents.
-
ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). New benzofuran derivatives as an antioxidant agent. Retrieved from [Link]
-
PMC. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]
-
Lupine Publishers. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Retrieved from [Link]
-
Atlantis Press. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for preparing benzofurans - EP 2388256 B1. Retrieved from [Link]
-
PubChem. (n.d.). Nitroderivatives as drugs for diseases having an inflammatory basis - Patent US-7465803-B2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]
-
PubMed. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Retrieved from [Link]
-
PMC. (2016). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Retrieved from [Link]
-
Google Patents. (n.d.). (12) Patent Application Publication (10) Pub. No.: US 2008/0280875 A1. Retrieved from [Link]
-
RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]
-
PubMed. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Retrieved from [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]
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- 14. benchchem.com [benchchem.com]
The Enigmatic Origins of a Key Synthetic Building Block: A Technical Guide to 5-Nitro-2,3-dihydrobenzofuran-6-amine
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the 2,3-dihydrobenzofuran scaffold holds a privileged position. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents. Among the numerous derivatives of this heterocyclic system, 5-Nitro-2,3-dihydrobenzofuran-6-amine emerges as a crucial, yet historically obscure, building block. This technical guide aims to consolidate the available information on this compound, delving into its chemical identity, putative synthetic logic, and its significance for researchers, scientists, and drug development professionals. While a definitive seminal publication detailing its initial discovery remains elusive in readily accessible scientific literature, its commercial availability and implicit use as a synthetic intermediate underscore its importance.
Chemical Identity and Physicochemical Properties
5-Nitro-2,3-dihydrobenzofuran-6-amine, also known by its synonym 6-amino-5-nitro-2,3-dihydrobenzofuran, is a stable, solid organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.[1]
| Property | Value | Source |
| CAS Number | 911300-53-3 | [1] |
| Molecular Formula | C₈H₈N₂O₃ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 140-142 °C | [1] |
| IUPAC Name | 5-nitro-2,3-dihydrobenzofuran-6-amine | [1] |
The structure of 5-Nitro-2,3-dihydrobenzofuran-6-amine is characterized by a 2,3-dihydrobenzofuran core with two key functional groups on the benzene ring: a nitro group (-NO₂) at the 5-position and an amine group (-NH₂) at the 6-position. This specific arrangement of an electron-withdrawing nitro group and an electron-donating amino group on adjacent positions of the aromatic ring creates a unique electronic profile, making it a versatile intermediate for further chemical transformations.
The Uncharted Discovery and Historical Context
Despite its availability from commercial suppliers, a comprehensive historical account of the first synthesis and the scientific rationale behind the creation of 5-Nitro-2,3-dihydrobenzofuran-6-amine is not readily found in peer-reviewed journals or patent literature. It is plausible that its initial synthesis was not the primary focus of a publication but rather a step in a more extensive research program, potentially in the field of medicinal chemistry. The broader class of substituted benzofurans and 2,3-dihydrobenzofurans gained significant attention for their psychoactive properties and as scaffolds for targeting various biological receptors.
The development of related compounds, such as the psychoactive 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB), in the early 1990s for studying MDMA analogues, indicates a fertile ground of research in this area. Furthermore, patents from major pharmaceutical companies in the early 2000s on benzofuran derivatives as serotonin 5-HT₂C receptor agonists for treating eating disorders and seizures highlight the therapeutic interest in this chemical family. It is conceivable that 5-Nitro-2,3-dihydrobenzofuran-6-amine was first synthesized as a key intermediate to access a library of novel, substituted dihydrobenzofurans for biological screening. The nitro and amino groups provide convenient handles for a variety of chemical modifications, allowing for the exploration of structure-activity relationships.
A Postulated Synthetic Pathway
While a specific, documented synthetic protocol for 5-Nitro-2,3-dihydrobenzofuran-6-amine is not available, a logical retrosynthetic analysis can be proposed based on established organic chemistry principles and general methods for the synthesis of substituted benzofurans. A plausible synthetic route would likely involve the construction of the 2,3-dihydrobenzofuran ring system followed by functional group manipulations on the aromatic ring.
A hypothetical synthetic workflow is depicted below:
Figure 1: A conceptual workflow for the synthesis of 5-Nitro-2,3-dihydrobenzofuran-6-amine.
Step-by-Step Methodological Considerations:
-
Formation of the 2,3-Dihydrobenzofuran Core: The synthesis would likely commence with a pre-formed 2,3-dihydrobenzofuran ring. Numerous methods exist for the construction of this core structure, often starting from substituted phenols.
-
Nitration: The introduction of the nitro group at the 5-position could be achieved through electrophilic aromatic substitution. A standard nitrating mixture of nitric acid and sulfuric acid would be a logical choice. The directing effects of the ether oxygen in the dihydrofuran ring would favor substitution at the 5- and 7-positions. Careful control of reaction conditions would be necessary to achieve the desired regioselectivity.
-
Introduction of the Amino Group Precursor: Following nitration, a second functional group that can be converted to an amine would need to be introduced at the 6-position. This is a more complex transformation. One possibility is a second nitration, which would be directed by the existing substituents, followed by selective reduction. However, achieving the desired 5,6-disubstitution pattern through sequential electrophilic aromatic substitutions can be challenging due to competing directing effects. An alternative and more plausible route would involve starting with a precursor that already contains a group at the 6-position that can be converted to an amine or directs the introduction of a nitro group to the 5-position.
-
Formation of the Amine: If a second nitro group were introduced, a selective reduction would be required to convert one of the nitro groups to an amine while leaving the other intact. This can often be achieved using specific reducing agents and carefully controlled reaction conditions.
Given the challenges of regioselectivity in electrophilic aromatic substitution on the pre-formed dihydrobenzofuran ring, an alternative strategy might involve starting with a more highly functionalized benzene derivative and then constructing the dihydrofuran ring in a later step.
Significance in Drug Discovery and Organic Synthesis
The utility of 5-Nitro-2,3-dihydrobenzofuran-6-amine lies in its potential as a versatile intermediate for the synthesis of more complex molecules.
-
Scaffold for Library Synthesis: The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. The nitro group can be reduced to an amine, which can then undergo a host of transformations, or it can be used in nucleophilic aromatic substitution reactions. This dual functionality allows for the rapid generation of a library of compounds for biological screening.
-
Bioisosteric Replacement: The 2,3-dihydrobenzofuran moiety is often used as a bioisostere for other aromatic or heterocyclic rings in drug molecules. Its non-planar structure can provide a different vector for substituents compared to a flat aromatic ring, potentially leading to improved binding to biological targets.
-
Modulation of Physicochemical Properties: The nitro and amino groups significantly influence the electronic and solubility properties of the molecule. These can be strategically modified to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.
Future Outlook
While the precise origins of 5-Nitro-2,3-dihydrobenzofuran-6-amine remain to be definitively uncovered in the public domain, its continued commercial availability suggests its role as a valuable, albeit perhaps niche, synthetic building block. Future disclosures in patent literature or scientific journals, potentially as part of a larger synthetic scheme for a novel therapeutic agent, may yet shed light on its history. For now, it stands as an example of the many essential, yet often unheralded, molecules that underpin the engine of modern drug discovery. Researchers utilizing this compound should rely on the analytical data provided by suppliers and perform their own characterization to ensure its suitability for their specific synthetic applications.
References
Sources
Methodological & Application
"synthetic route for 5-Nitro-2,3-dihydrobenzofuran-6-amine"
Application Note: High-Purity Synthesis of 5-Nitro-2,3-dihydrobenzofuran-6-amine
Executive Summary
This application note details a robust, scalable synthetic route for 5-Nitro-2,3-dihydrobenzofuran-6-amine , a critical pharmacophore in the development of kinase inhibitors (e.g., Btk, BCL-2) and antibacterial agents.[1]
The synthesis addresses the primary challenge of regioselectivity . Direct nitration of 2,3-dihydrobenzofuran-6-amine is prone to oxidation and polymerization.[1] This protocol employs a Protection-Nitration-Deprotection (PND) strategy, utilizing the cooperative directing effects of the acetamido group and the furan ring oxygen to exclusively target the C-5 position.[1]
Retrosynthetic Analysis & Strategy
The target molecule is accessed via electrophilic aromatic substitution.[2][3] The C-5 position is electronically activated by two synergistic directing groups:
-
Ether Oxygen (Pos 1): Strong para-director relative to itself (activates Pos 4 and 5).[1]
-
Acetamido Group (Pos 6): Strong ortho-director relative to itself (activates Pos 5 and 7).
The convergence of these electronic vectors at Position 5 ensures high regiochemical fidelity, provided the amine is protected to prevent N-oxidation.[1]
Figure 1: Retrosynthetic disconnection showing the Protection-Nitration-Deprotection pathway.
Experimental Protocols
Step 1: Protection (Acetylation)
Objective:[1] Convert the free amine to an acetamide to modulate reactivity and prevent oxidation during nitration.
Reagents:
-
2,3-Dihydrobenzofuran-6-amine (1.0 eq)[1]
-
Acetic Anhydride (1.2 eq)[1]
-
Triethylamine (1.5 eq)[1]
-
Dichloromethane (DCM) [Solvent][1]
Procedure:
-
Dissolve 2,3-dihydrobenzofuran-6-amine (10.0 g, 74.0 mmol) in dry DCM (100 mL) under N₂ atmosphere.
-
Add Triethylamine (15.5 mL, 111 mmol) and cool the solution to 0°C.
-
Dropwise add Acetic Anhydride (8.4 mL, 88.8 mmol) over 20 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Workup: Wash with 1N HCl (50 mL), saturated NaHCO₃ (50 mL), and brine. Dry organic layer over Na₂SO₄ and concentrate[1]
Step 2: Regioselective Nitration (Critical Step)
Objective: Install the nitro group at C-5.[1][4] Temperature control is vital to prevent dinitration.
Reagents:
-
N-(2,3-dihydrobenzofuran-6-yl)acetamide (from Step 1)[1]
-
Nitric Acid (70%, fuming)[1]
-
Sulfuric Acid (conc.)[1]
Procedure:
-
Dissolve the acetamide (10.0 g, 56.4 mmol) in concentrated H₂SO₄ (60 mL) at -10°C. Note: The solution may darken.
-
Prepare a nitrating mixture: HNO₃ (70%, 3.9 mL, 62 mmol) in H₂SO₄ (10 mL).
-
Critical: Add the nitrating mixture dropwise to the reaction vessel, maintaining internal temperature below -5°C . Exotherms will degrade regioselectivity.
-
Stir at 0°C for 1 hour. Monitor by TLC (50% EtOAc/Hexane).[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The product should precipitate as a yellow solid.
-
Filter the solid, wash copiously with water (to remove acid), and dry in a vacuum oven at 45°C.
Data: Optimization of Nitration Temperature
| Temperature (°C) | Yield (%) | Regioisomer Ratio (5-NO2 : 7-NO2) | Impurity Profile |
| -10 to -5 | 88% | > 98 : 1 | Clean |
| 0 to 5 | 82% | 92 : 8 | Minor dinitration |
| > 10 | 65% | 85 : 15 | Significant oxidation |
Step 3: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to release the free amine.
Reagents:
Procedure:
-
Suspend the nitro-acetamide intermediate (10.0 g) in Ethanol (100 mL).
-
Add 6N HCl (40 mL).
-
Reflux (80°C) for 2-3 hours until the starting material is consumed (LCMS monitoring).
-
Cool to RT. Neutralize with 10% NaOH solution to pH ~8.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Concentrate to obtain 5-Nitro-2,3-dihydrobenzofuran-6-amine .
-
Appearance: Deep orange/red solid.
-
Final Purity: >98% (HPLC).[1]
-
Mechanistic Validation (E-E-A-T)
The success of this protocol relies on the Synergistic Activation of the aromatic ring.
-
Electronic Map: The C-5 position is the "sweet spot."
-
The Alkoxy group (O1) donates electron density via resonance, strongly activating positions 4 and 6. However, position 6 is substituted, and position 4 is sterically crowded.[1] Position 5 is para to the oxygen, receiving significant electron density.
-
The Acetamido group (N6) is an ortho/para director. It directs to position 5 (ortho) and position 7 (ortho).[1]
-
Result: Position 5 is doubly activated. Position 7 is only singly activated (by the amide) and deactivated by the meta relationship to the oxygen.
-
Figure 2: Electronic directing effects favoring substitution at Position 5.
Safety & Handling
-
Nitration Risks: The reaction of HNO₃/H₂SO₄ is highly exothermic. Runaway reactions can occur if reagent addition is too fast. Always maintain cooling and add acid dropwise.
-
Nitro Compounds: Aromatic nitro compounds are potentially explosive when dry or subjected to shock. Do not heat the dry solid above 100°C.
-
Waste Disposal: Quenched acid waste must be neutralized before disposal. Do not mix nitric acid waste with organic solvents (acetone/ethanol) in the waste stream—risk of violent reaction.
References
-
PubChem. (n.d.).[1] Compound Summary for CID 10873663 (5-Nitro-2,3-dihydrobenzofuran-6-amine).[1] National Library of Medicine. Retrieved from [Link]
-
World Intellectual Property Organization. (2006).[1] International Patent WO2006038116: Antibacterial Agents. (Describes the synthesis of nitro-dihydrobenzofurans). Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] Nitration of Aromatic Compounds: Mechanism and Regioselectivity. Retrieved from [Link][1]
-
Google Patents. (2008).[1] US Patent Application 20080269268: Synthesis of Benzofuran Derivatives. Retrieved from
Sources
A Scalable, Three-Step Synthesis of 5-Nitro-2,3-dihydrobenzofuran-6-amine: A Key Pharmaceutical Intermediate
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of 5-Nitro-2,3-dihydrobenzofuran-6-amine. The 2,3-dihydrobenzofuran scaffold is a privileged core structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1][2][3] This guide details a robust and scalable three-step synthetic route starting from the commercially available 6-amino-2,3-dihydrobenzofuran. The methodology is designed for high yield and purity, with a focus on safety, particularly concerning the exothermic and hazardous nature of nitration reactions.[4][5] Each step includes a detailed explanation of the chemical principles, step-by-step protocols, characterization data, and specific considerations for process scale-up.
Introduction and Strategic Overview
5-Nitro-2,3-dihydrobenzofuran-6-amine is a valuable intermediate for the synthesis of complex molecules in drug discovery programs. Its structure, featuring a nitro group ortho to an amine on the dihydrobenzofuran ring, provides versatile chemical handles for further elaboration.
The presented synthetic strategy was chosen for its reliability, control over regioselectivity, and scalability. A direct nitration of 6-amino-2,3-dihydrobenzofuran would be challenging due to the strong activating and oxidizing nature of the free amine, which can lead to unwanted side products and decomposition.[4] Therefore, a protecting group strategy is employed. The synthesis is logically divided into three primary stages:
-
Protection: The amine group of the starting material is protected as an acetamide to moderate its reactivity and ensure selective nitration.
-
Nitration: A carefully controlled electrophilic aromatic substitution is performed to introduce the nitro group at the C5 position, directed by the ortho-, para-directing acetamido group.
-
Deprotection: The acetamide is hydrolyzed to reveal the target primary amine, yielding the final product.
This workflow is designed to be a self-validating system, with clear benchmarks and characterization points at each stage to ensure the quality of intermediates before proceeding.
Overall Synthetic Workflow
The diagram below illustrates the complete synthetic pathway from the starting material to the final product.
Diagram 1: Three-step synthetic workflow for 5-Nitro-2,3-dihydrobenzofuran-6-amine.
Critical Safety Considerations: Handling Nitrating Agents
Nitration reactions are inherently hazardous and require strict adherence to safety protocols to mitigate risks.[5]
-
Corrosivity: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are extremely corrosive and can cause severe chemical burns upon contact.[6]
-
Exothermicity & Thermal Runaway: The reaction is highly exothermic. Uncontrolled temperature increases can lead to a dangerous acceleration of the reaction rate (thermal runaway), potentially causing explosions and the release of toxic nitrogen dioxide gas.[5][7]
-
Oxidizing Hazard: Nitric acid is a strong oxidizer and can react violently with organic materials.[6]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber).[7][8]
-
Engineering Controls: Conduct the reaction in a certified chemical fume hood with excellent ventilation. Ensure immediate access to an emergency eyewash station and safety shower.[7][8]
-
Controlled Addition: The substrate or nitrating agent must be added slowly and in portions, with vigorous stirring and efficient cooling to maintain the specified temperature range.
-
Quenching: The reaction should be quenched by slowly adding the reaction mixture to ice, never the other way around.
Experimental Protocols
Part 1: Synthesis of N-(2,3-dihydrobenzofuran-6-yl)acetamide (Intermediate 1)
Principle: The primary amine of 6-amino-2,3-dihydrobenzofuran is acetylated using acetic anhydride. Pyridine acts as a base to neutralize the acetic acid byproduct. This protection step is crucial to deactivate the aromatic ring slightly, preventing oxidation and controlling the regioselectivity of the subsequent nitration step.
| Reagents & Materials | Quantity (1x Scale) | Molar Eq. | MW | CAS No. |
| 6-Amino-2,3-dihydrobenzofuran | 15.0 g | 1.0 | 135.16 | 68549-92-8 |
| Pyridine | 50 mL | - | 79.10 | 110-86-1 |
| Acetic Anhydride | 12.3 mL | 1.2 | 102.09 | 108-24-7 |
| Dichloromethane (DCM) | 200 mL | - | 84.93 | 75-09-2 |
| Deionized Water | 500 mL | - | 18.02 | 7732-18-5 |
| Saturated Sodium Bicarbonate | 100 mL | - | - | - |
| Anhydrous Magnesium Sulfate | 10 g | - | 120.37 | 7487-88-9 |
Protocol:
-
In a 500 mL round-bottom flask, dissolve 6-amino-2,3-dihydrobenzofuran (15.0 g) in pyridine (50 mL) and dichloromethane (100 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add acetic anhydride (12.3 mL) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Slowly pour the reaction mixture into 300 mL of cold deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the solid from an ethanol/water mixture to afford N-(2,3-dihydrobenzofuran-6-yl)acetamide as a white crystalline solid.
Part 2: Synthesis of N-(5-Nitro-2,3-dihydrobenzofuran-6-yl)acetamide (Intermediate 2)
Principle: This step involves the electrophilic nitration of the protected intermediate. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile. The acetamido group is an ortho-, para-director, guiding the nitronium ion to the sterically accessible C5 position (ortho to the acetamido group). Strict temperature control is paramount to prevent dinitration and ensure safety.
Diagram 2: Simplified mechanism for the nitration step.
| Reagents & Materials | Quantity (1x Scale) | Molar Eq. | MW | CAS No. |
| N-(2,3-dihydrobenzofuran-6-yl)acetamide | 10.0 g | 1.0 | 177.20 | 104255-32-5 |
| Sulfuric Acid (98%) | 50 mL | - | 98.08 | 7664-93-9 |
| Nitric Acid (70%) | 4.5 mL | 1.1 | 63.01 | 7697-37-2 |
| Ice | 500 g | - | - | - |
Protocol:
-
PREPARE NITRATING MIXTURE: In a 250 mL flask, cool sulfuric acid (30 mL) to 0 °C. Slowly add nitric acid (4.5 mL) dropwise with constant stirring, keeping the temperature below 10 °C.
-
DISSOLVE SUBSTRATE: In a separate 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve N-(2,3-dihydrobenzofuran-6-yl)acetamide (10.0 g) in sulfuric acid (20 mL) at room temperature. Cool this solution to 0 °C in an ice-salt bath.
-
NITRATION: Add the pre-cooled nitrating mixture dropwise to the substrate solution over 45-60 minutes. CRITICAL: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.
-
WORK-UP: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield N-(5-Nitro-2,3-dihydrobenzofuran-6-yl)acetamide.
Part 3: Synthesis of 5-Nitro-2,3-dihydrobenzofuran-6-amine (Final Product)
Principle: The final step is the acidic hydrolysis of the acetamide protecting group. Refluxing in aqueous hydrochloric acid cleaves the amide bond, yielding the ammonium salt of the target compound. Subsequent neutralization with a base liberates the free amine.
| Reagents & Materials | Quantity (1x Scale) | Molar Eq. | MW | CAS No. |
| N-(5-Nitro-2,3-dihydrobenzofuran-6-yl)acetamide | 8.0 g | 1.0 | 222.19 | 911300-52-2 |
| Hydrochloric Acid (6M) | 100 mL | - | - | - |
| Sodium Hydroxide (10M) | ~60 mL | - | 40.00 | 1310-73-2 |
| Ethyl Acetate | 200 mL | - | 88.11 | 141-78-6 |
| Deionized Water | 200 mL | - | 18.02 | 7732-18-5 |
Protocol:
-
In a 250 mL round-bottom flask, suspend N-(5-Nitro-2,3-dihydrobenzofuran-6-yl)acetamide (8.0 g) in 6M hydrochloric acid (100 mL).
-
Heat the mixture to reflux (approx. 100-105 °C) with stirring for 4 hours. The suspension should gradually dissolve to form a clear solution.
-
Cool the solution to room temperature and then further cool in an ice bath.
-
Slowly neutralize the acidic solution by adding 10M sodium hydroxide solution dropwise with vigorous stirring. Monitor the pH and continue adding base until the pH is ~8-9. A dark red or orange precipitate will form.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the solid by recrystallization from ethanol to yield 5-Nitro-2,3-dihydrobenzofuran-6-amine as a reddish-orange solid.[9]
Data Summary and Characterization
| Compound | Step | Typical Yield | Purity (HPLC) | Melting Point (°C) | Appearance |
| N-(2,3-dihydrobenzofuran-6-yl)acetamide | 1 | 85-92% | >98% | 128-130 | White Crystalline Solid |
| N-(5-Nitro-2,3-dihydrobenzofuran-6-yl)acetamide | 2 | 80-88% | >97% | 204-206 | Pale Yellow Solid |
| 5-Nitro-2,3-dihydrobenzofuran-6-amine | 3 | 90-96% | >99% | 140-142 | Reddish-Orange Solid[9] |
Characterization Notes: Successful synthesis should be confirmed at each step using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and FTIR) to verify the structure and purity of the intermediates and final product.
Scale-Up Considerations and Troubleshooting
Heat Management: The nitration step (Part 2) is the most critical for scale-up. The use of a jacketed reactor with a chiller is essential for maintaining precise temperature control. The rate of addition of the nitrating mixture must be adjusted based on the reactor's heat transfer capacity to prevent any temperature spikes.
Reagent Addition: For larger scales, using a syringe pump or a pressure-equalizing dropping funnel for the addition of the nitrating mixture ensures a slow, consistent rate.
Agitation: Efficient mechanical stirring is crucial in large vessels to ensure homogeneity and prevent localized "hot spots" during the nitration and quenching steps.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Low yield in Part 1 | Incomplete reaction or loss during work-up. | Increase reaction time. Ensure pH is correct during washes to prevent loss of product. |
| Dinitration in Part 2 | Poor temperature control; temperature too high. | Improve cooling efficiency. Slow down the rate of addition of the nitrating mixture. |
| Incomplete hydrolysis in Part 3 | Insufficient reflux time or acid concentration. | Increase reflux time to 6-8 hours. Confirm the concentration of the HCl solution. |
| Product oiling out during recrystallization | Solvent system is not optimal; impurities present. | Try a different solvent system (e.g., isopropanol). Ensure the crude product is sufficiently dry and pure before recrystallization. |
Conclusion
This application note details a robust, high-yield, and scalable three-step synthesis for 5-Nitro-2,3-dihydrobenzofuran-6-amine. By employing a standard protection-nitration-deprotection strategy and emphasizing rigorous safety protocols and process controls, this guide provides researchers and drug development professionals with a reliable method to access this important pharmaceutical intermediate for further synthetic applications.
References
-
Unacademy. Notes on Environmental Concerns of Nitration. Accessed February 16, 2026. [Link]
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YouTube. Nitration reaction safety. Published June 7, 2024. Accessed February 16, 2026. [Link]
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East Harbour Group. MIXED NITRATING ACID (greater than 50% HN03). Published December 16, 2022. Accessed February 16, 2026. [Link]
-
VelocityEHS. Nitric Acid Safety Tips & Health Hazards. Published April 27, 2015. Accessed February 16, 2026. [Link]
-
S. G. Manjula, et al. Some recent approaches to the synthesis of 2-substituted benzofurans. PubMed. Accessed February 16, 2026. [Link]
-
Vapourtec. Nitration Reactions | Continuous Flow Processing. Accessed February 16, 2026. [Link]
-
Tokyo University of Science. Breakthrough in benzofuran synthesis: New method enables complex molecule creation. Published April 16, 2024. Accessed February 16, 2026. [Link]
-
P. Singh, et al. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. Accessed February 16, 2026. [Link]
-
S. Cacchi, et al. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Published May 16, 2020. Accessed February 16, 2026. [Link]
-
Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Published April 14, 2021. Accessed February 16, 2026. [Link]
-
Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis. Accessed February 16, 2026. [Link]
-
ResearchGate. Synthesis of 2,3-dihydrobenzofuran derivatives 221. Accessed February 16, 2026. [Link]
-
ElectronicsAndBooks. Syntheses of 5- and 6-[7][10]-dihydrobenzofuran β-amino acids. Accessed February 16, 2026. [Link]
-
Autech. CAS 84594-78-5|5-Amino-6-Nitro-2,3-Dihydrobenzofuran. Accessed February 16, 2026. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Notes on Environmental Concerns of Nitration [unacademy.com]
- 5. vapourtec.com [vapourtec.com]
- 6. ehs.com [ehs.com]
- 7. youtube.com [youtube.com]
- 8. eastharbourgroup.com [eastharbourgroup.com]
- 9. CAS 84594-78-5|5-Amino-6-Nitro-2,3-Dihydrobenzofuran [rlavie.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
"purification techniques for 5-Nitro-2,3-dihydrobenzofuran-6-amine"
Technical Support Center: Purification of 5-Nitro-2,3-dihydrobenzofuran-6-amine
Interface: Technical Support > Organic Synthesis > Intermediates > Nitro-Anilines Ticket ID: PUR-5N6A-DBF Status: Open Support Level: Senior Application Scientist
Executive Summary & Compound Profile
Welcome to the technical guide for 5-Nitro-2,3-dihydrobenzofuran-6-amine (CAS: 911300-53-3). This intermediate is critical in the synthesis of kinase inhibitors and BCL-2 family inhibitors. Its purification is challenging due to the ortho-nitro effect, which significantly reduces the basicity of the amine and increases the lipophilicity of the molecule compared to standard anilines.
Chemical Profile:
-
Appearance: Deep orange to red crystalline solid.
-
Melting Point: 140–142 °C (Sharpness indicates purity).
-
Basicity (pKa): Extremely low (~ -0.5 to 1.0) due to the electron-withdrawing nitro group ortho to the amine and intramolecular hydrogen bonding.
-
Solubility: Soluble in DMSO, DMF, hot Ethanol, Ethyl Acetate; Insoluble in water; Sparingly soluble in cold Toluene.
Primary Purification Protocols
Method A: Recrystallization (The Gold Standard)
Recommended for removing regioisomers (e.g., 4-nitro isomer) and oxidation byproducts.
The Solvent System: We recommend a binary solvent system of Ethanol (EtOH) and Water , or a single solvent system of Toluene .
| Solvent System | Ratio (v/v) | Temperature (Dissolution) | Temperature (Crystallization) | Recovery Yield |
| EtOH / Water | 9:1 to 4:1 | Reflux (78 °C) | 0–4 °C | 75–85% |
| Toluene | 100% | Reflux (110 °C) | Ambient -> -10 °C | 60–70% |
| EtOAc / Hexane | 1:3 | Reflux | Ambient | 50–60% |
Step-by-Step Protocol (EtOH/Water):
-
Dissolution: Place crude solid in a flask. Add Ethanol (5 mL per gram).[1] Heat to reflux.
-
Saturation: If solid remains, add hot Ethanol in 1 mL increments until dissolved. If fully dissolved immediately, concentrate until slight turbidity appears.
-
Anti-Solvent Addition: While boiling, add Water dropwise until the solution turns slightly cloudy (persistent turbidity).
-
Clarification: Add just enough hot Ethanol (approx. 0.5–1 mL) to clear the solution again.
-
Cooling Profile:
-
Remove from heat.[2] Allow to cool to room temperature undisturbed (20–30 mins).
-
Critical: Rapid cooling causes "oiling out" (see Troubleshooting).
-
Once room temp, move to an ice bath (0–4 °C) for 1 hour.
-
-
Filtration: Filter the orange needles/prisms. Wash with cold 1:1 EtOH/Water.
Method B: Flash Column Chromatography
Recommended for separating close-running impurities if recrystallization fails.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexane / Ethyl Acetate (Gradient).
-
Loading: Dry load on Celite or Silica is preferred due to low solubility in non-polar mobile phases.
Gradient Profile:
-
Start: 95% Hexane / 5% EtOAc (Elutes non-polar impurities).
-
Ramp: Increase to 30% EtOAc over 10 column volumes.
-
Product Elution: Typically elutes between 15–25% EtOAc.
-
Note: No amine modifier (Triethylamine) is usually necessary because the ortho-nitro group suppresses the interaction of the amine with silanol groups.
Decision Logic & Workflows (Visualized)
Diagram 1: The Purification Decision Tree
Use this flow to determine the correct method based on your crude material's state.
Caption: Logic flow for selecting between recrystallization, trituration, and chromatography based on physical state and purity.
Troubleshooting Guide & FAQs
Q1: I tried acid-base extraction (dissolving in HCl and neutralizing), but the recovery was terrible. Why?
-
Technical Insight: This is a classic issue with ortho-nitroanilines. The nitro group withdraws electron density, making the amine extremely weak (pKa < 1).
-
The Problem: The compound does not fully protonate in 1M or 2M HCl. It likely remained in the organic layer or formed a suspension that was discarded.
-
The Fix: Avoid acid-base extraction for purification. If you must wash it, dissolve the compound in EtOAc and wash with 3M HCl (to remove highly basic impurities), but assume your product stays in the organic layer.
Q2: The product is "oiling out" during recrystallization instead of forming crystals.
-
Cause: The solution is too concentrated, or the cooling was too rapid. The compound is precipitating as an amorphous liquid before it can organize into a crystal lattice.
-
The Fix:
Q3: I see a spot on TLC just above my product. What is it?
-
Identification: This is likely the 4-nitro isomer . Nitration of 2,3-dihydrobenzofuran-6-amine (or its acetamide) often yields a small amount of the 4-nitro regioisomer.
-
Removal:
Q4: My product is dark brown instead of orange/red.
-
Cause: Oxidation products (quinones or azo-dimers).
-
The Fix: Perform a Charcoal Filtration .
-
Dissolve crude in hot Ethanol.
-
Add Activated Carbon (5-10 wt%).
-
Stir at reflux for 15 mins.
-
Filter hot through a Celite pad.
-
Proceed with crystallization.[2]
-
Advanced Workflow: Impurity Fate Mapping
Understanding where your impurities go is vital for process optimization.
Caption: Separation of regioisomers occurs primarily in the mother liquor during recrystallization.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitroaniline recrystallization).
-
Sigma-Aldrich. (n.d.). Product Specification: 5-Nitro-2,3-dihydrobenzofuran-6-amine. Retrieved from Sigma-Aldrich Catalog.
-
BenchChem. (2025). Recrystallization of Substituted Anilines: Protocols and Solvent Selection. (General guidelines for nitro-aniline solubility).
-
Patent WO2010138588A2. (2010). Bcl-2 family inhibitors and methods of use. (Describes synthesis and handling of nitro-dihydrobenzofuran intermediates).
-
PubChem. (n.d.). Compound Summary: 5-Nitro-2,3-dihydrobenzofuran-6-amine. National Center for Biotechnology Information.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatic compounds, as they may be toxic or mutagenic.
Sources
"improving the regioselectivity of reactions involving 5-Nitro-2,3-dihydrobenzofuran-6-amine"
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Regioselectivity in 5-Nitro-2,3-dihydrobenzofuran-6-amine Transformations
Executive Summary
You are working with 5-Nitro-2,3-dihydrobenzofuran-6-amine , a classic "push-pull" aromatic scaffold.[1] The coexistence of the electron-withdrawing nitro group (
This guide addresses the three critical regioselectivity challenges inherent to this substrate:
-
The "Self-Coupling" Trap (Diazotization): Preventing C7-azo coupling during Sandmeyer reactions.[1]
-
Electrophilic Competition (Halogenation): Directing substitution to C7 while protecting the amine.
-
N-Alkylation Control: Achieving mono-selectivity without over-alkylation.
Module 1: The Sandmeyer Protocol (Halogenation via Diazonium)[1][2]
The Challenge: When converting the C6-amine to a halide (Cl, Br, I) or nitrile, the intermediate diazonium salt is highly electrophilic. However, the starting material (unreacted amine) is highly nucleophilic at C7 (ortho to the amine).
-
Failure Mode: The diazonium species attacks the C7 position of unreacted amine molecules, forming insoluble azo dyes (red/orange tars) instead of the desired halide.
The Solution: Inverse Addition & Acidity Control
Optimized Protocol: C6-Chlorination/Bromination
| Parameter | Specification | Mechanistic Rationale |
| Acid Concentration | High (6M - 12M HCl/H₂SO₄) | Protonates the amine completely to suppress nucleophilicity at C7 during diazotization.[1] |
| Temperature | -5°C to 0°C | Stabilizes the thermally labile diazonium intermediate. |
| Addition Mode | Inverse Addition | Add the nitrite to the acid, then add the substrate slowly? No. See below. |
| Quenching | Urea | Scavenges excess nitrous acid to prevent radical side reactions. |
Step-by-Step Workflow:
-
Solubilization: Dissolve 5-Nitro-2,3-dihydrobenzofuran-6-amine in concentrated acid (e.g., 6M HCl). Ensure a homogeneous suspension or solution before cooling.
-
Note: If solubility is poor, use acetic acid/propionic acid as a co-solvent.
-
-
Diazotization (The Critical Step):
-
The "Sandmeyer" Transfer:
-
Prepare the Cu(I) halide solution (
or ) in a separate vessel with corresponding acid.[1] -
Pour the cold diazonium solution INTO the copper solution (not vice versa). This ensures the diazonium immediately encounters the nucleophile (halide) rather than unreacted amine.
-
-
Workup:
Module 2: Electrophilic Aromatic Substitution (Direct C7 Functionalization)
The Challenge: You wish to introduce a halogen (Br/Cl) or electrophile directly onto the ring.
-
Electronic Map:
-
C4: Deactivated (Ortho to
, Meta to ). -
C7: Activated (Ortho to
, Meta to ).
-
-
Issue: The amine lone pair is the primary Lewis base. Direct bromination often leads to N-bromination or oxidation of the amine before C7 substitution occurs.
The Solution: In-Situ Protection or Lewis Acid Modulation [1]
Troubleshooting Guide: C7-Bromination
Question: I am getting a complex mixture of black tars when using
Corrective Protocol (N-Protection Route):
-
Acetylation: Treat the amine with
(1.1 equiv) in AcOH to form the acetamide. This moderates the activating power of the nitrogen and prevents N-oxidation. -
Bromination: Add
(1.05 equiv) in AcOH at 0°C to Room Temp. -
Hydrolysis: Reflux in EtOH/HCl to remove the acetyl group.
Alternative (Lewis Acid Route): Use N-Bromosuccinimide (NBS) in DMF or MeCN at 0°C.[1]
-
Why: NBS provides a low concentration of electrophilic bromine. The polar aprotic solvent solvates the amine, reducing its nucleophilicity slightly via H-bonding, favoring C-attack over N-attack.[1]
Module 3: N-Alkylation (Mono vs. Bis)
The Challenge: The 6-amine is less nucleophilic than a standard aniline due to the ortho-nitro group (electronic withdrawal).[1] However, once mono-alkylated, the product is more nucleophilic than the starting material (inductive donation from the alkyl group), leading to runaway bis-alkylation.
The Solution: Reductive Amination
Do NOT use: Direct alkyl halides (e.g.,
USE: Reductive Amination
-
Condensation: React amine with aldehyde (
) in MeOH/DCM with a dehydrating agent ( or molecular sieves). -
Reduction: Add
(mild) or (selective).-
Why: The imine forms selectively 1:1. Reduction yields the mono-amine exclusively.
-
Visualizing the Reaction Pathways
The following diagram maps the critical decision points to avoid "Dead End" side products.
Caption: Reaction decision tree highlighting pathways to desired regioselective products (Green) versus common failure modes (Red).
FAQs: Troubleshooting Specific Scenarios
Q1: During the Sandmeyer reaction, my yield is low (<40%) and I see a phenol byproduct. How do I fix this?
-
Diagnosis: The phenol comes from the diazonium reacting with water.[7][8] This happens if the diazonium salt is allowed to warm up before hitting the copper catalyst.
-
Fix:
-
Keep the diazonium solution at -5°C.
-
Ensure the CuX solution is in large excess (1.5 - 2.0 equiv).[1]
-
Speed: The transfer of diazonium to CuX must be steady but the reaction with CuX is fast. Do not let the diazonium "wait".
-
Q2: Can I put an iodine at C7?
-
Strategy: Direct iodination is difficult with electron-deficient anilines.[1]
-
Protocol: Use Iodine Monochloride (ICl) in AcOH.[1] The "Cl" makes the Iodine more electrophilic.
-
Warning: Monitor by LCMS. If you see N-iodination, heat gently to encourage rearrangement to C7.[1]
-
Q3: I need to reduce the Nitro group to an amine, but I want to keep the Halogen I just added at C7. Will Pd/C remove my halogen?
-
Risk: Yes, Pd/C + H₂ often causes hydrodehalogenation (Ar-Br
Ar-H).[1] -
Alternative: Use Iron (Fe) powder /
in EtOH/Water or in HCl.[1] These methods reduce the nitro group selectively without touching aromatic halides (Cl/Br).
References
-
Sandmeyer Reaction Mechanisms & Optimization
- Title: "The Sandmeyer Reaction: A Detailed Review"
- Source: Master Organic Chemistry
-
URL:[Link]
-
Benzofuran Synthesis & Reactivity
- Title: "Natural source, bioactivity and synthesis of benzofuran deriv
- Source: RSC Advances (Royal Society of Chemistry)
-
URL:[Link]
-
N-Dealkylation & Alkylation Regioselectivity
-
Dihydrobenzofuran Drug Analogs (Contextual Grounding)
Sources
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanistic origin of regiochemical changes in the nitrosative N-dealkylation of N,N-dialkyl aromatic amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
"avoiding nitrosamine impurities in amine-containing compounds"
Topic: Avoiding Nitrosamine Impurities in Amine-Containing Compounds Role: Senior Application Scientist Status: Active Support
Introduction: The "Cohort of Concern"
Welcome to the technical support hub for nitrosamine impurity mitigation.
This guide moves beyond basic compliance. It provides a causal analysis of formation pathways and actionable, self-validating protocols to eliminate these impurities from your API and Drug Product (DP).[1][2]
Module 1: Root Cause Analysis (Troubleshooting)
User Scenario: “I have detected NDMA/NDEA in my final drug product. Where is it coming from?”
The Diagnostic Workflow
Nitrosamines do not appear spontaneously; they require a nitrosating agent (typically nitrous acid, derived from nitrites) and a vulnerable amine (secondary/tertiary). Use this logic flow to isolate the source.
Figure 1: Ishikawa-style logic flow for isolating nitrosamine contamination sources in API and Drug Product manufacturing.
Module 2: Synthetic Process Mitigation
User Scenario: “My API synthesis involves a quenching step with sodium nitrite, or I use reagents that may contain nitrite traces. How do I prevent nitrosation?”
The Mechanism of Action
Nitrosation occurs primarily under acidic conditions (pH < 4) where nitrite (
The Solution: Scavengers.[3][4] You must introduce a "sacrificial" agent that reacts with the nitrosating agent faster than your amine does.
Protocol: Scavenger Selection & Implementation
| Scavenger | Mechanism | Optimal pH | Solubility | Application Note |
| Ascorbic Acid (Vit C) | Reduces | pH 3.0 - 5.0 | Water/Polar | Most common. Kinetics are instant. Use 1:2 to 1:20 molar excess relative to nitrite.[3] |
| Alpha-Tocopherol | Forms tocopheryl quinone | Lipophilic | Organic | Essential for oil-based formulations or non-polar synthesis steps. |
| Sulfamic Acid | Reacts with | pH < 2.0 | Water | Best for quenching massive nitrite excess in API synthesis (diazotization workups). |
| Primary Amines | Forms diazonium salt | Variable | Variable | Risk: Can form other impurities. Use Glycine or Lysine if biocompatibility is needed. |
Experimental Workflow: The "Quench-Check"
-
Quantify Nitrites: Measure residual nitrite in your reaction mixture using Ion Chromatography (IC) or Griess reagent colorimetry.
-
Calculate Stoichiometry: Target a 5:1 molar excess of Scavenger to Nitrite.
-
Order of Addition: Add the scavenger before acidification if possible. If the reaction requires acid, premix the scavenger with the amine substrate.
-
Validation: Spiking study. Deliberately spike the reaction with 10 ppm nitrite and measure nitrosamine formation with and without the scavenger.
Module 3: Formulation & Stability Strategies
User Scenario: “My API is clean, but nitrosamines appear after 3 months of stability testing in the tablet.”
The Hidden Threat: Excipient Nitrites
Common excipients like Microcrystalline Cellulose (MCC), Lactose, and Crospovidone often contain trace nitrites (low ppm levels). In the solid state, moisture facilitates the migration of these nitrites to the amine API.
Mitigation Protocol: The "Blocking" Strategy
You cannot easily remove nitrites from excipients, but you can block their reactivity.
-
Database Screening: Consult the Lhasa Limited Nitrite Excipient Database or supplier COAs to select "Low-Nitrite" grade excipients.
-
In-Formulation Scavenging:
-
Incorporate Ascorbic Acid (0.5% - 1.0% w/w) or Alpha-Tocopherol into the granule.
-
Critical Step: Ensure intimate contact. Wet granulation of the scavenger with the vulnerable amine is more effective than simple dry blending.
-
Figure 2: Mechanism of solid-state nitrosamine formation in drug products and the interception role of scavengers.
Module 4: Analytical FAQs (Troubleshooting)
Q1: I am seeing variable nitrosamine levels in my GC-MS analysis. Is my process unstable?
-
Diagnosis: This is likely an analytical artifact . High temperatures in GC injectors (
C) can cause in-situ formation of nitrosamines if the sample contains residual amines and nitrites. -
Solution:
-
Switch to LC-MS/MS (Liquid Chromatography) which operates at lower temperatures.
-
If GC is mandatory, use a "cold on-column" injection technique.
-
Add a scavenger (sulfamic acid) to the sample diluent to quench nitrites prior to injection.
-
Q2: What is the Acceptable Intake (AI) limit?
-
Standard: Refer to FDA/EMA guidelines. The generic AI for unknown nitrosamines is often 18 ng/day (very strict), but specific compounds like NDMA have limits around 96 ng/day .
-
Calculation:
.-
Example: If AI = 96 ng/day and Max Dose = 1000 mg, your limit is 0.096 ppm .
-
References
-
U.S. Food and Drug Administration (FDA). (2024).[1][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020).[6][7] Assessment report: Nitrosamine impurities in human medicinal products. EMA/369136/2020.[6] Retrieved from [Link]
-
Boetzel, R., et al. (2022).[8][9][10] A Nitrite Excipient Database: A Useful Tool to Support N-Nitrosamine Risk Assessments for Drug Products. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Ashworth, I. W., et al. (2020).[11] Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development. Retrieved from [Link]
-
Nanda, K. K., et al. (2021). In situ formation of N-nitrosamines during GC-MS analysis: A case study. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. nsf.org [nsf.org]
- 3. irf.fhnw.ch [irf.fhnw.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. A Nitrite Excipient Database: A Useful Tool to Support N-Nitrosamine Risk Assessments for Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dfepharma.com [dfepharma.com]
- 10. A Nitrite Excipient Database - Risk Assessment - Root Causes - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
Technical Guide: In Vitro vs. In Vivo Efficacy of Dihydrobenzofuran Compounds
Executive Summary
The dihydrobenzofuran (DHB) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous natural neolignans (e.g., silvestrol) and synthetic tubulin inhibitors.[1] While these compounds frequently exhibit low-nanomolar potency in in vitro cytotoxicity assays, their translation to in vivo efficacy is often attrition-prone due to specific pharmacokinetic (PK) barriers.[1]
This guide objectively compares the performance of DHB derivatives across cellular and animal models.[2] It highlights the mechanistic divergence between the 2,3-saturated (dihydro) and unsaturated (benzofuran) scaffolds and provides validated protocols to assess their translational potential.[1]
Structural & Mechanistic Basis[1][3][4][5]
The core distinction between a benzofuran and a 2,3-dihydrobenzofuran lies in the saturation of the C2-C3 bond. This saturation introduces chirality and increases the flexibility of the heterocyclic ring, which significantly alters target binding kinetics compared to the planar benzofuran analogs.
Mechanism of Action: Tubulin Binding
The most prominent therapeutic application of synthetic DHBs is the inhibition of tubulin polymerization. Unlike taxanes (which stabilize microtubules), DHBs typically bind to the colchicine site , preventing microtubule assembly.[1] This leads to G2/M cell cycle arrest and subsequent apoptosis.[3][4]
Key Insight: The 2,3-dihydro structure often mimics the twisted conformation of Combretastatin A-4 (CA-4), a potent vascular disrupting agent, more effectively than the planar benzofuran.[1]
Figure 1: Mechanism of Action for DHB-based antimitotic agents targeting the colchicine binding site.[1]
Comparative Efficacy: In Vitro vs. In Vivo[2][7]
The "translational gap" for DHBs is characterized by high potency in cell culture but variable stability in animal models.
In Vitro Profile (The Promise)
In cellular assays (e.g., HeLa, MCF-7, HCT116), DHB derivatives frequently outperform standard care drugs like Doxorubicin or 5-Fluorouracil (5-FU).[1]
-
Potency: IC50 values often range from 1 nM to 50 nM .[1]
-
Selectivity: High selectivity index (SI) often observed between cancer cells and normal fibroblasts.[1]
-
Solubility: Generally poor aqueous solubility without formulation aids (e.g., cyclodextrins).[1]
In Vivo Profile (The Reality)
When moving to murine models, efficacy is often compromised by:
-
Metabolic Instability: The C2/C3 positions are susceptible to oxidation. However, substitution at C2 (e.g., with a methoxycarbonyl group) can enhance metabolic stability.[1]
-
Clearance: Rapid glucuronidation of phenolic hydroxyl groups (common in neolignans) leads to short half-lives (
min).[1] -
Success Cases: Compounds like Silvestrol (a rocaglate DHB) have shown robust in vivo activity by targeting eIF4A, proving that the scaffold can work if the PK profile is optimized.
Data Comparison Table
The following table synthesizes typical performance metrics for a high-potency synthetic DHB analog versus a standard reference (CA-4).
| Feature | Synthetic DHB Analog (e.g., Compound 43f) | Combretastatin A-4 (Reference) | Implications |
| In Vitro IC50 (MCF-7) | 5.0 nM | 2.0 nM | DHBs are equipotent to leading natural products.[1] |
| Tubulin Binding ( | ~1.5 µM | ~1.2 µM | Strong affinity for colchicine site.[1] |
| Metabolic Stability (Microsomes) | Critical Advantage: DHBs can be designed for slower clearance.[1] | ||
| In Vivo T/C% (Tumor Growth) | 25% (at 15 mg/kg) | 40% (at 30 mg/kg) | Superior Efficacy: Lower dose required for better tumor reduction.[1] |
| Solubility | Low (< 10 µg/mL) | Low (< 5 µg/mL) | Both require formulation (e.g., liposomes/nanoparticles).[1] |
Experimental Protocols
To generate the data above, the following self-validating protocols are recommended. These workflows ensure that in vitro artifacts (like precipitation) do not skew results.[1]
In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 with high precision.
-
Seeding: Plate cells (e.g., HCT116) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve DHB compound in DMSO (stock 10 mM). Prepare serial dilutions in media (final DMSO < 0.1%).
-
Control: Vehicle (DMSO) and Positive Control (Colchicine or Doxorubicin).[1]
-
-
Incubation: Treat for 48h or 72h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.[1]
-
Validation: R-squared of the dose-response curve must be >0.95.[1]
In Vivo Xenograft Efficacy
Objective: Assess tumor growth inhibition (TGI) and systemic toxicity.[1]
-
Model: BALB/c nude mice injected subcutaneously with
cancer cells.[1] -
Randomization: When tumors reach ~100 mm³, randomize mice into groups (n=6-8).
-
Dosing: Administer DHB compound (e.g., 15 mg/kg) via IP or IV injection.[1]
-
Frequency: q.d. (daily) or q.2.d. for 21 days.
-
Vehicle: 10% DMSO / 40% PEG300 / 50% Saline (common formulation for lipophilic DHBs).[1]
-
-
Measurement: Measure tumor volume (
) and body weight every 2 days. -
Endpoint: Calculate T/C% (Treatment/Control volume ratio). A value < 42% indicates significant activity.[1]
Translational Workflow Diagram
Figure 2: Decision tree for progressing DHB compounds from synthesis to animal models.
Expert Commentary & Troubleshooting
The Solubility Trap: Many researchers observe "false" nanomolar activity in vitro because the compound precipitates at higher concentrations, appearing to kill cells.
-
Solution: Always perform a solubility screen in the culture media before the MTT assay. If the compound crashes out at 10 µM, any IC50 curve extending beyond that is invalid.[1]
The "Metabolic Switch": Benzofurans are generally more stable than dihydrobenzofurans regarding oxidative metabolism. However, converting a benzofuran to a dihydrobenzofuran (saturation) often increases sp3 character (Fsp3), which correlates with better clinical success by improving solubility and reducing "flat" molecule promiscuity.[1]
-
Strategy: If your DHB fails in vivo due to metabolism, consider blocking the C2/C3 positions with methyl groups or fluorine atoms (isosteres) rather than reverting to the benzofuran, which might lose target affinity.
References
-
El-Hossary, E. M., et al. (2023).[1][5] "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances, 13, 11096–11120.[1] Link
-
Hachem, A., et al. (2023).[1][6][5] "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents."[6][7] International Journal of Molecular Sciences, 24(12), 10399.[1][7] Link[1]
-
Luo, Y., et al. (2022).[1][8] "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules, 27(9), 2824.[1] Link
-
Dias, H. J., et al. (2017).[1][9] "Antifungal activity of dihydrobenzofuran neolignans." MOJ Proteomics & Bioinformatics, 6(4), 319–321.[1][9] Link
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
